1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one
Description
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one is a ketone derivative featuring a benzyl-substituted piperazine ring attached to a 2-methylpropan-1-one backbone. The benzylpiperazine moiety is a common pharmacophore in bioactive molecules, often associated with central nervous system (CNS) activity due to its ability to interact with neurotransmitter receptors . The 2-methylpropan-1-one group introduces steric bulk and may influence metabolic stability.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-13(2)15(18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
PJPOAEYHYAYLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.
Alkylation: The next step is the alkylation of 4-benzylpiperazine with 2-chloropropanone under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, antitumor, and psychoactive effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one involves its interaction with various molecular targets:
Receptor Binding: It can bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release and uptake.
Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways and cellular functions.
Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Note: Molecular formula and weight for the target compound are inferred from structural analysis.
Functional Group Analysis
- Benzylpiperazine vs. Benzhydrylpiperazine: describes (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one, where the benzyl group is replaced with a bulkier benzhydryl (diphenylmethyl) group.
- Propanone vs. Propenone Linkers: The propenone (α,β-unsaturated ketone) in introduces conjugation, which may enhance UV absorption (relevant for photoinitiators) or electrophilic reactivity .
Research Findings and Implications
- Piperazine-Based Analogues : The benzylpiperazine moiety is critical for interactions with serotonin or dopamine receptors in CNS-targeting drugs. Substitution with bulkier groups (e.g., benzhydryl in ) may shift selectivity toward peripheral targets .
- Thiazole-Containing Derivatives : The thiazole ring in introduces heterocyclic diversity, which is advantageous in medicinal chemistry for improving bioavailability and metabolic resistance .
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one, a piperazine derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique structure that includes a piperazine ring and a ketone functional group, is primarily investigated for its potential applications in pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C16H22N2O
- Molecular Weight : Approximately 250.35 g/mol
The compound's structure allows it to interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting antimicrobial and anticancer properties.
This compound acts primarily as a ligand in receptor binding studies. Its interactions with neurotransmitter receptors suggest that it may modulate receptor activity, which is crucial for developing treatments for neurological disorders. The compound's ability to influence receptor signaling pathways indicates its potential therapeutic applications.
Antimicrobial Properties
Preliminary studies have indicated that this compound may possess antimicrobial properties. Research has shown that compounds in this class can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanisms include the activation of effector caspases and DNA fragmentation, leading to cell death .
Table 1: Summary of Anticancer Activity Studies
Case Studies
Case Study 1: Anticancer Activity
A study published in 2023 investigated the effects of various piperazine derivatives, including this compound, on cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting that this compound could be developed further as a potential anticancer drug .
Case Study 2: Neurotransmitter Modulation
Another study explored the compound's role in modulating neurotransmitter systems. It was found to interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neurological conditions.
Research Findings
Recent findings suggest that the compound's structural features contribute significantly to its biological activity. The presence of the piperazine ring enhances its binding affinity to various receptors, while the benzyl substitution may influence its pharmacokinetic properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Benzylpiperazinyl)-2-methylpropan-2-amine | C15H22N2 | Contains a dimethylaminoethyl group |
| N-Benzylpiperazine | C13H18N2 | Lacks the ketone group |
| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen | C20H24N2O3 | Features a chromen moiety |
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
